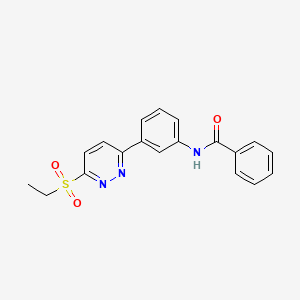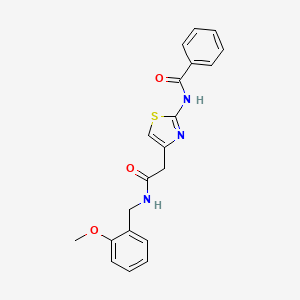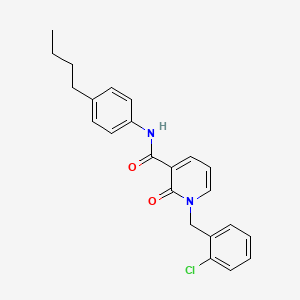
N-(4-butylphenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Overview
Description
N-(4-butylphenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (referred to as compound A) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Compound A belongs to the class of dihydropyridine derivatives and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of compound A is not fully understood. However, studies have shown that compound A inhibits the activity of ACE, which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting the activity of ACE, compound A reduces the production of angiotensin II and lowers blood pressure. Moreover, compound A has been reported to induce cell cycle arrest and apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins.
Biochemical and Physiological Effects
Compound A has been reported to have several biochemical and physiological effects. In vitro studies have shown that compound A inhibits the activity of ACE and reduces the production of angiotensin II, leading to a decrease in blood pressure. Moreover, compound A exhibits antioxidant activity by scavenging free radicals and protecting cells from oxidative damage. Additionally, compound A induces cell cycle arrest and apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins.
Advantages and Limitations for Lab Experiments
Compound A has several advantages for lab experiments. It is readily available and can be synthesized using different methods. Moreover, compound A has been extensively studied for its potential therapeutic applications, making it a valuable compound for drug discovery research. However, there are also some limitations to the use of compound A in lab experiments. For instance, the mechanism of action of compound A is not fully understood, which limits its potential therapeutic applications. Additionally, the yield of compound A using different synthesis methods is reported to be around 60-70%, which may affect its availability for lab experiments.
Future Directions
There are several future directions for the research on compound A. First, further studies are needed to elucidate the mechanism of action of compound A, which will provide insights into its potential therapeutic applications. Second, studies are needed to investigate the pharmacokinetics and pharmacodynamics of compound A, which will help in the development of effective drug delivery systems. Third, studies are needed to evaluate the safety and toxicity of compound A, which will determine its potential clinical applications. Fourth, studies are needed to investigate the synergistic effects of compound A with other drugs, which will enhance its therapeutic efficacy. Finally, studies are needed to evaluate the potential of compound A as a lead compound for drug discovery research.
Conclusion
In conclusion, compound A is a chemical compound that has potential therapeutic applications, including its anticancer, antihypertensive, and antioxidant properties. Compound A has been synthesized using different methods, and its mechanism of action is not fully understood. Compound A exhibits several biochemical and physiological effects, and it has advantages and limitations for lab experiments. There are several future directions for the research on compound A, which will provide insights into its potential therapeutic applications and enhance its therapeutic efficacy.
Scientific Research Applications
Compound A has been studied for its potential therapeutic applications, including its anticancer, antihypertensive, and antioxidant properties. In vitro studies have shown that compound A inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, compound A has been reported to lower blood pressure by inhibiting the activity of angiotensin-converting enzyme (ACE). Moreover, compound A exhibits antioxidant activity by scavenging free radicals and protecting cells from oxidative damage.
properties
IUPAC Name |
N-(4-butylphenyl)-1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O2/c1-2-3-7-17-11-13-19(14-12-17)25-22(27)20-9-6-15-26(23(20)28)16-18-8-4-5-10-21(18)24/h4-6,8-15H,2-3,7,16H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFGMVXQJQKQDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-((6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)-1-naphthamide](/img/structure/B3312134.png)
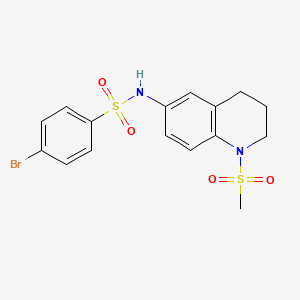
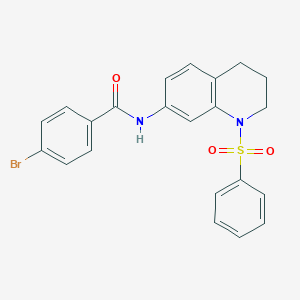
![N-(2-ethoxyphenyl)-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3312155.png)
![N-(3,4-dimethoxyphenyl)-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3312158.png)
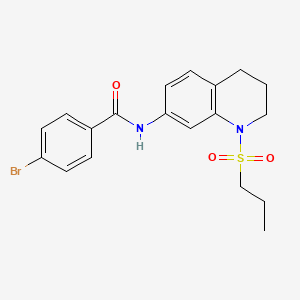
![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-3-methylbenzamide](/img/structure/B3312186.png)
![3,4,5-trimethoxy-N-((6-phenyl-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide](/img/structure/B3312193.png)
![4-cyano-N-((6-(p-tolyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide](/img/structure/B3312206.png)
![4-bromo-N-((6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide](/img/structure/B3312210.png)
![2,3-dimethyl-N-((6-(p-tolyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide](/img/structure/B3312215.png)
